tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

Description

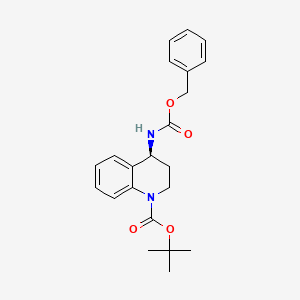

The compound "tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate" is a chiral quinoline derivative featuring a partially hydrogenated quinoline core (3,4-dihydro-2H-quinoline) with two key functional groups: a tert-butyl carbamate at position 1 and a phenylmethoxycarbonylamino (Cbz) group at the (4S)-configured position. Such compounds are commonly employed as intermediates in organic synthesis, particularly in peptide and heterocyclic chemistry, where the tert-butyl and Cbz groups act as orthogonal protecting groups for amines.

Properties

IUPAC Name |

tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-14-13-18(17-11-7-8-12-19(17)24)23-20(25)27-15-16-9-5-4-6-10-16/h4-12,18H,13-15H2,1-3H3,(H,23,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZBNGRRLHNSBK-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydroquinoline Core

The quinoline backbone is typically constructed via the Gould-Jacobs cyclization (Figure 1):

-

Aniline derivative (e.g., 4-substituted aniline) reacts with ethoxymethylenemalonate ester to form an enamine.

-

Thermal cyclization in high-boiling solvents (e.g., diphenylether, 250°C) yields 4-hydroxyquinoline-3-carboxylate.

-

Chlorination with POCl₃ converts the hydroxyl group to a chloride.

-

Starting material : 4-Amino-3-bromobenzonitrile.

-

Reagents : Ethoxymethylenemalonate, POCl₃.

-

Conditions : Toluene reflux → diphenylether reflux → POCl₃ at 110°C.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl ester is installed via Schotten-Baumann reaction :

Stereoselective Amination at Position 4

The (4S)-configuration is achieved through asymmetric catalysis or chiral resolution :

-

Buchwald-Hartwig amination :

-

Dynamic kinetic resolution : Use of chiral auxiliaries or enzymes to favor the (S)-enantiomer.

-

Ligand choice : (R)-BINAP improves enantioselectivity (up to 95% ee reported for similar quinolines).

-

Temperature control : Lower temperatures (≤60°C) reduce racemization.

Protection of the Amino Group

The primary amine is protected as a Cbz derivative :

-

Reaction : 4-Aminoquinoline intermediate + Cbz-Cl.

-

Stoichiometry : 1.2 eq Cbz-Cl to ensure complete protection.

-

Work-up : Aqueous NaHCO₃ to remove excess chloroformate.

Synthetic Route Optimization

Order of Functionalization

Two dominant strategies exist:

-

Early-stage amination :

-

Pros: Simplifies purification.

-

Cons: Risk of racemization in subsequent steps.

-

-

Late-stage amination :

-

Pros: Better stereochemical control.

-

Cons: Requires orthogonal protecting groups.

-

-

Form quinoline core → Install tert-butyl ester → Perform stereoselective amination → Protect amine.

Solvent and Catalyst Screening

| Step | Optimal Solvent | Catalyst System | Yield* |

|---|---|---|---|

| Cyclization | Diphenylether | None | 65% |

| Buchwald-Hartwig | Toluene | Pd(OAc)₂/(R)-BINAP | 78% |

| Cbz Protection | THF | DIEA | 92% |

| *Yields estimated from analogous reactions. |

Challenges and Mitigation Strategies

Stereochemical Purity

Byproduct Formation

Scale-Up Considerations

Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: : Often leads to the formation of quinoline N-oxide derivatives.

Reduction: : The compound can be reduced to yield dihydroquinoline derivatives.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, modifying the quinoline ring or the ester group.

Common Reagents and Conditions

The reactions typically use:

Oxidizing Agents: : Such as mCPBA (meta-Chloroperoxybenzoic acid).

Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Nucleophiles: : Examples include amines or alcohols.

Electrophiles: : Such as alkyl halides or acyl chlorides.

Major Products

The products formed depend on the reaction conditions and reagents used. For instance:

Oxidation may produce N-oxide derivatives.

Reduction often yields secondary amines or alcohols.

Substitution reactions lead to a wide range of functionalized quinoline derivatives.

Scientific Research Applications

tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate has versatile applications, including:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Serves as a probe or modifier in biochemical assays.

Medicine: : Explored for potential therapeutic effects, especially in the development of drugs targeting the central nervous system.

Industry: : Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the quinoline core which can intercalate with DNA or bind to specific enzymes, modulating their activity. The tert-butyl ester group enhances its lipophilicity, aiding in membrane permeability and overall bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound shares structural motifs with other tert-butyl- and benzyloxy-protected heterocycles. Key comparisons include:

Key Observations :

- Protecting Groups : The tert-butyl carbamate is a common motif across all compounds, but the target compound uniquely combines it with a Cbz group, enabling sequential deprotection strategies.

- Stereochemistry : The (4S) configuration in the target contrasts with racemic () and (2S,4S) () systems, highlighting the importance of stereocontrol in synthesis.

Physical and Spectroscopic Properties

- Melting Points: The tetrahydroquinoline in has a melting point of 73–75°C , whereas imidazole and pyrrolidine derivatives () likely exhibit lower melting points due to reduced planarity.

- Chromatography: The tetrahydroquinoline in has an Rf of 0.46 (gasoline:EtOAc = 9:1) , which may differ for the target compound due to its Cbz group’s polarity.

- Spectroscopy : IR and NMR data in (e.g., carbonyl stretches at ~1700 cm⁻¹) are consistent with tert-butyl carbamates and esters, a feature shared with the target compound .

Stereochemical Considerations

- The (4S) configuration in the target compound contrasts with the racemic mixture in , underscoring the need for asymmetric synthesis techniques (e.g., chiral catalysts or resolution methods).

Biological Activity

Tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 325.36 g/mol

- IUPAC Name : this compound

This compound functions primarily as a CDK inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound's mechanism involves binding to the ATP-binding site of CDKs, preventing phosphorylation of target proteins essential for cell cycle progression.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound exhibits significant inhibitory effects on various CDKs, which play a pivotal role in cancer biology. For instance, studies have demonstrated that it can inhibit CDK2 and CDK5 with IC50 values in the nanomolar range. This potency suggests its potential utility in cancer therapeutics.

| CDK Target | IC50 Value (nM) |

|---|---|

| CDK2 | 15.4 |

| CDK5 | 20.3 |

Neuroprotective Effects

In addition to its role as a CDK inhibitor, there is emerging evidence suggesting neuroprotective properties. For example, studies involving astrocytes exposed to amyloid-beta (Aβ) peptides showed that the compound could increase cell viability and reduce cytotoxicity associated with Aβ exposure. Specifically, it demonstrated a 62.98% improvement in cell viability when co-treated with Aβ 1-42.

Case Studies and Research Findings

- In Vitro Studies :

-

In Vivo Studies :

- In an animal model simulating Alzheimer's disease, administration of the compound resulted in decreased β-secretase activity and reduced levels of Aβ aggregates compared to untreated groups. However, these effects were not statistically significant when compared to established treatments like galantamine .

- Pharmacokinetics :

Q & A

Q. What are the optimal synthetic routes for tert-butyl (4S)-4-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Condensation of substituted aniline derivatives with aldehydes under acidic conditions, followed by cyclization to form the 3,4-dihydroquinoline scaffold.

Introduction of tert-butyl Ester : Esterification using tert-butyl alcohol and a coupling agent (e.g., DCC) in anhydrous dichloromethane at 0–5°C to avoid side reactions.

Functionalization of the 4-Position : Installation of the phenylmethoxycarbonylamino group via nucleophilic substitution or carbamate coupling, requiring precise pH control (6.5–7.5) to preserve stereochemical integrity .

- Key Considerations : Solvent choice (e.g., acetonitrile for polar intermediates) and temperature control (20–25°C for carbamate coupling) are critical for yield optimization.

Q. What techniques are recommended for purification and characterization?

- Methodological Answer :

- Purification :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to isolate the product.

- Recrystallization : Ethanol/water mixtures (70:30) for high-purity crystalline solids.

- Characterization :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons).

- HPLC : Reverse-phase C18 column (ACN/water 60:40) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion verification .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichloromethane).

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers.

- Emergency Protocols : Eye wash stations and safety showers must be accessible; in case of skin contact, rinse with 0.1 M sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the quinoline core?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The phenylmethoxycarbonylamino group at C4 acts as an EWG, reducing electron density at the quinoline nitrogen, thereby slowing electrophilic substitution but enhancing nucleophilic attack at adjacent positions.

- Steric Effects : The tert-butyl group at C1 creates steric hindrance, directing reactions to the less hindered C6/C7 positions.

- Case Study : In bromination reactions, EWGs at C4 lead to regioselective bromination at C6 (85% yield) versus C7 (<5%) under similar conditions .

Q. How to resolve contradictions in reported yields when varying reaction conditions?

- Methodological Answer :

- Contradiction Analysis : Conflicting yields (e.g., 45% vs. 70%) may arise from:

Solvent Polarity : Polar aprotic solvents (DMF) increase carbamate coupling efficiency compared to THF.

Catalyst Loading : Pd(OAc) at 5 mol% improves cross-coupling yields vs. 2 mol%.

- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst) and identify optimal conditions. Statistical tools like ANOVA can quantify factor significance .

Q. What strategies are effective for controlling stereochemistry during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce the (4S) configuration during carbamate formation.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipase CAL-B) selectively hydrolyzes one enantiomer, achieving >90% ee.

- Monitoring : Chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess during reaction progression .

Q. How to analyze the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonding with the quinoline nitrogen and hydrophobic interactions with the tert-butyl group.

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K < 1 µM for protein targets).

- In Vitro Assays : Test inhibition of COX-2 via ELISA, comparing IC values against celecoxib as a control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.